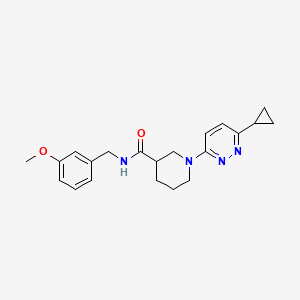
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mécanisme D'action
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide works by inhibiting GABA aminotransferase, an enzyme that catalyzes the breakdown of GABA. By inhibiting this enzyme, 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in a reduction in neuronal excitability and potential therapeutic effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide are primarily related to its ability to increase GABA levels in the brain. This can result in a reduction in neuronal excitability, which may have therapeutic implications for various neurological disorders. 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of using 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is its complex synthesis process, which may limit its availability for some researchers.
Orientations Futures
There are several potential future directions for research on 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide. One area of interest is its potential use in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system. Another potential direction is the investigation of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide for its potential use in the treatment of addiction and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of a key intermediate, which is then further modified to obtain the final product. The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have efficacy in various animal models of epilepsy, addiction, and anxiety. 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide has also been investigated for its potential use in the treatment of Angelman syndrome, a genetic disorder that affects the nervous system.
Propriétés
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-27-18-6-2-4-15(12-18)13-22-21(26)17-5-3-11-25(14-17)20-10-9-19(23-24-20)16-7-8-16/h2,4,6,9-10,12,16-17H,3,5,7-8,11,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITQAWHHXUCERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938901.png)
![3-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2938902.png)

![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2938905.png)
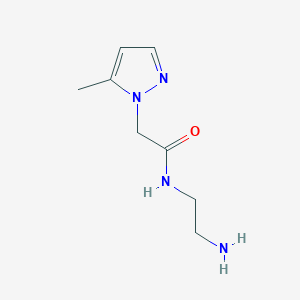
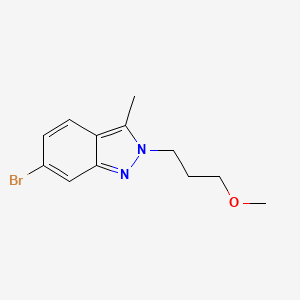
![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2938910.png)

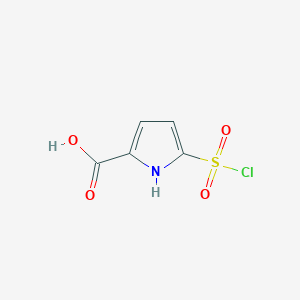
![N-({2-[(furan-2-yl)methoxy]-4-methylphenyl}methyl)prop-2-enamide](/img/structure/B2938914.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938916.png)

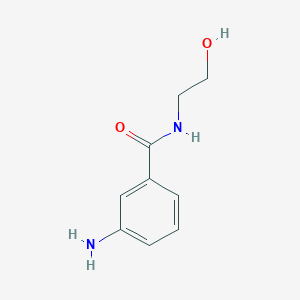
![methyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2938924.png)